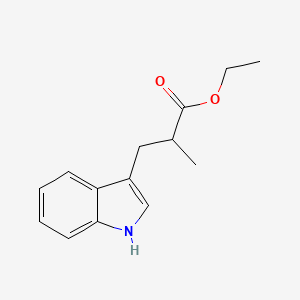

Ethyl 3-(3-Indolyl)-2-methylpropanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 3-(1H-indol-3-yl)-2-methylpropanoate |

InChI |

InChI=1S/C14H17NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3 |

InChI Key |

VNYVSHODDXWJGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Academic Context and Significance of Research on Ethyl 3 3 Indolyl 2 Methylpropanoate

Historical Trajectory and Evolution of Research on Indole-Containing Esters

The scientific journey into indole (B1671886) chemistry began with the study of the dye indigo. chemeurope.comwikipedia.org In 1866, Adolf von Baeyer achieved a landmark by reducing oxindole (B195798) with zinc dust to produce the parent heterocycle, indole. chemeurope.combhu.ac.in This discovery paved the way for extensive investigation into the indole scaffold. A pivotal moment in this history was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgbyjus.comnumberanalytics.com This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone derived from an aldehyde or ketone, remains one of the most reliable and widely used methods for constructing the indole ring system. chemeurope.combyjus.com

Over the subsequent decades, the synthetic repertoire expanded significantly with the introduction of numerous other named reactions, each offering unique advantages for accessing diverse indole structures. These include the Reissert, Madelung, Bartoli, and Leimgruber-Batcho syntheses, among others. bhu.ac.inpharmaguideline.com

The synthesis of indole-containing esters, particularly those with functionality at the C3 position like Ethyl 3-(3-Indolyl)-2-methylpropanoate, represents a more specialized area of this research. The C3 position of the indole ring is the preferred site for electrophilic substitution, making it a common point for introducing side chains. bhu.ac.in Early methods often involved the modification of existing indole cores, while later advancements focused on constructing the ring with the ester-containing side chain already incorporated. Modern synthetic chemistry continues to refine these processes, with a growing emphasis on developing more efficient, sustainable, and "green" methodologies, such as using novel catalysts or microwave-assisted reactions. wikipedia.orgopenmedicinalchemistryjournal.com

Position of this compound within Indole Alkaloid and Amino Acid Derivative Research

This compound occupies a unique position bridging the fields of indole alkaloids and amino acid derivatives. Indole alkaloids are a massive class of over 4,100 naturally occurring compounds characterized by the indole structural motif. wikipedia.org Many of these, such as the anticancer agents vincristine (B1662923) and vinblastine, possess significant physiological activity. nih.gov The biochemical precursor for the vast majority of these alkaloids is the essential amino acid L-tryptophan. wikipedia.org

While this compound is a synthetic compound, its structure is closely related to tryptophan. It is a derivative of indole-3-propionic acid (IPA), a known metabolite of tryptophan produced by gut microbiota. nih.govnih.gov IPA itself is recognized for its biological activities, including antioxidant and anti-inflammatory effects. nih.govmdpi.com The subject compound can therefore be classified as a synthetic, non-natural analogue of a tryptophan metabolite. This relationship makes it a valuable tool for chemical biology, allowing researchers to probe biological systems and pathways related to tryptophan metabolism without the confounding factors of the amino or carboxylic acid groups present in tryptophan itself. Its structure serves as a scaffold that mimics a natural biological molecule, placing it firmly within the broader context of research into both indole alkaloids and amino acid derivatives.

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.commdpi.com This versatility has led to the development of numerous indole-containing drugs for a wide range of therapeutic applications, including anti-inflammatory (Indomethacin), anti-migraine (Sumatriptan), and anticancer (Vincristine) treatments. nih.govarkat-usa.orgnih.gov Research has demonstrated that indole derivatives possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. bio-connect.nlnih.govajchem-b.com

The relevance of indole propanoate derivatives extends into other scientific domains as well. In agrochemistry, analogues such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are well-known plant hormones (auxins) that regulate plant growth and development. researchgate.netfrontiersin.org Synthetic derivatives are explored for their potential as herbicides and plant growth regulators. researchgate.netbenthamdirect.comresearchgate.net The study of compounds like this compound contributes to this interdisciplinary field by providing insights into structure-activity relationships that can inform the design of new agents for both medicine and agriculture. Its potential bioactivities make it a subject of interest for pharmacologists, biochemists, and synthetic chemists alike, who seek to synthesize, test, and understand its molecular mechanisms of action. nih.gov

Current Research Gaps and Future Directions in the Study of this compound

Despite the extensive research into the broader family of indole derivatives, the specific compound this compound remains relatively understudied. A significant research gap is the lack of a comprehensive biological activity profile for this molecule. While related compounds have shown promise, dedicated screening of this specific ester against a wide array of pharmacological targets is necessary to uncover its potential therapeutic value.

Future research should be directed toward several key areas. First, a systematic investigation into its biological effects is warranted, exploring potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net Second, should any significant bioactivity be identified, subsequent studies must focus on elucidating its mechanism of action. This involves identifying the specific enzymes, receptors, or cellular pathways with which the compound interacts.

Another promising direction is the use of this compound as a lead compound for the development of new synthetic analogues. numberanalytics.com By systematically modifying its structure—for example, by altering the ester group or adding substituents to the indole ring—chemists can create a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net This approach is fundamental to drug discovery and could lead to the identification of new molecules with enhanced potency and selectivity. researchgate.net Finally, the development of novel, more sustainable, and efficient synthetic routes to access this compound and its derivatives remains a relevant goal for synthetic organic chemistry, aligning with the broader trend towards green chemistry in the pharmaceutical and chemical industries. openmedicinalchemistryjournal.comnumberanalytics.com

Synthetic Methodologies and Strategic Approaches Towards Ethyl 3 3 Indolyl 2 Methylpropanoate

Overview of Established Synthetic Routes to the Indolylpropanoate Core

The construction of the fundamental framework of Ethyl 3-(3-Indolyl)-2-methylpropanoate relies on well-established reactions in organic chemistry, primarily the Fischer indole (B1671886) synthesis and the Michael addition.

The Fischer indole synthesis represents a robust and classical method for creating the indole nucleus itself. mdpi.comnih.govdicp.ac.cnnih.gov This reaction typically involves the acid-catalyzed condensation of a phenylhydrazine with a suitable ketone or aldehyde precursor to the desired propanoate side chain. mdpi.comnih.gov For the synthesis of this compound, this would entail the reaction of phenylhydrazine with ethyl 2-methyl-4-oxobutanoate under acidic conditions. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the starting materials. nih.govnih.gov

Another cornerstone in the synthesis of this target molecule is the Michael addition . This reaction involves the conjugate addition of an indole nucleophile to an α,β-unsaturated ester. nih.gov Specifically, indole can react with ethyl 2-methylpropenoate in the presence of a catalyst to form the desired carbon-carbon bond at the C3 position of the indole ring, directly yielding the this compound backbone. Various catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation.

A three-component variation of the Fischer indole synthesis has also been developed, which allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts. nih.gov

| Synthetic Route | Key Reactants | General Conditions | Key Advantages |

| Fischer Indole Synthesis | Phenylhydrazine, Ethyl 2-methyl-4-oxobutanoate | Acid catalysis (Brønsted or Lewis acids) | High reliability, versatile for substituted indoles |

| Michael Addition | Indole, Ethyl 2-methylpropenoate | Catalytic (Brønsted or Lewis acids) | Direct C-C bond formation at C3 |

| Three-Component Fischer Indole Synthesis | Nitrile, Organometallic reagent, Arylhydrazine hydrochloride | Acidic conditions | One-pot efficiency for substituted indoles |

Advanced Stereoselective and Enantioselective Synthesis

Achieving control over the stereochemistry at the C2 position of the propanoate chain is crucial for the synthesis of enantiopure this compound, which is often a prerequisite for biological applications. This is accomplished through asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalysis in Indolylpropanoate Formation

Asymmetric catalysis offers a direct and efficient route to chiral indolylpropanoates. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. The catalytic asymmetric Friedel-Crafts reaction is a prominent example, where a chiral Lewis acid or Brønsted acid catalyst directs the enantioselective addition of indole to an electrophile. mdpi.com For the synthesis of the target molecule, a chiral catalyst would be employed in the Michael addition of indole to ethyl 2-methylpropenoate, favoring the formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with chiral amines and phosphoric acids being particularly effective for Friedel-Crafts alkylations of indoles. uc.pt These catalysts can activate the electrophile and control the facial selectivity of the nucleophilic attack by the indole.

| Catalyst Type | Example Reaction | Typical Enantioselectivity |

| Chiral Lewis Acid Complexes | Friedel-Crafts alkylation of indole with α,β-unsaturated esters | Often >90% ee |

| Chiral Brønsted Acids (e.g., Phosphoric Acids) | Friedel-Crafts alkylation of indole with α,β-unsaturated esters | High enantioselectivities reported |

| Chiral Amines (Organocatalysis) | Michael addition of indole to α,β-unsaturated esters | Variable, can be high |

Chiral Auxiliary-Based Synthetic Strategies

The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity. smolecule.commdpi.com In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of enantiomerically enriched this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to the propionyl fragment. mdpi.com The subsequent alkylation of the indole moiety at the C3 position would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the desired enantiopure product.

| Chiral Auxiliary | Attachment Point | Key Transformation | Stereocontrol Mechanism |

| Chiral Oxazolidinone | Propionyl moiety | Alkylation with an indole electrophile | Steric hindrance directs the approach of the electrophile |

| Chiral Sulfinimine | Imine derived from an aldehyde | Nucleophilic addition of an indole organometallic reagent | Chelation control and steric hindrance |

| Evans Auxiliary | Acyl group | Aldol or alkylation reactions | Formation of a rigid chelated intermediate |

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. wikipedia.orgmdpi.com Enzymes such as lipases and esterases can be employed for the kinetic resolution of racemic mixtures of this compound. In a kinetic resolution, one enantiomer of the racemate is selectively transformed into a new product, allowing for the separation of the unreacted, enantiomerically enriched starting material.

Alternatively, enzymes can be used in asymmetric synthesis to directly produce the desired enantiomer. For instance, a hydrolase could be used for the enantioselective hydrolysis of a prochiral diester precursor, or a reductase could be used for the asymmetric reduction of a corresponding α,β-unsaturated ester.

| Enzyme Class | Biocatalytic Strategy | Substrate | Product |

| Lipase/Esterase | Kinetic Resolution | Racemic this compound | Enantiomerically enriched ester and hydrolyzed acid |

| Hydrolase | Asymmetric Hydrolysis | Prochiral diester | Chiral monoester |

| Reductase | Asymmetric Reduction | Ethyl 3-(3-indolyl)-2-methylpropenoate | Enantiomerically pure this compound |

Novel Catalytic Systems for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Recent advancements in catalysis have provided new tools for the synthesis of indole derivatives. Transition-metal catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the indole core. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. For the synthesis of this compound, a transition-metal catalyst could potentially mediate the direct coupling of indole with a suitable propanoate precursor at the C3 position.

Furthermore, novel organocatalysts continue to be developed with improved activity and selectivity for the conjugate addition of indoles to α,β-unsaturated systems. These catalysts often operate under mild conditions and are environmentally benign.

Modern Synthetic Techniques and Process Intensification

To improve the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic techniques such as flow chemistry and process intensification are being explored.

Flow chemistry , where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages. Current time information in Santa Cruz, CA, US. These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reagents. The synthesis of indole derivatives, including those involving Fischer indole synthesis and multi-step sequences, has been successfully adapted to flow conditions, often leading to higher yields and shorter reaction times. Current time information in Santa Cruz, CA, US.

Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. This can be achieved through the use of microreactors, novel energy sources (e.g., microwaves), and the integration of reaction and separation steps. These principles are being applied to the synthesis of fine chemicals and pharmaceuticals, including indole alkaloids, to make their production more sustainable and cost-effective.

Flow Chemistry Applications in Reaction Optimization

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indoles, offering superior control over reaction parameters compared to conventional batch processing. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise manipulation of temperature, pressure, and residence time. This high level of control enables rapid reaction optimization, improved safety for hazardous reactions, and straightforward scalability.

The Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus, has been successfully adapted to flow conditions. mdpi.comresearchgate.net For instance, the synthesis of tetrahydrocarbazole, an indole derivative, was achieved in 90% yield with a residence time of just 3 minutes at 200°C in a stainless steel coil reactor. uc.pt This represents a significant improvement in throughput compared to batch methods.

For a target molecule like this compound, a flow process could be envisioned for either the initial formation of the indole ring or the subsequent C-3 functionalization. A hypothetical approach could involve the flow-based reaction of a substituted phenylhydrazine with ethyl 2-methyl-4-oxopentanoate. By systematically varying the flow rate, temperature, and catalyst concentration in a heated microreactor, the optimal conditions for yield and purity could be rapidly identified. This approach minimizes byproduct formation and allows for the production of significant quantities of the target compound in a short period. uc.pt

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Indole Synthesis (Fischer Indolization)

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes uc.pt |

| Temperature Control | Prone to hotspots, less precise | Precise and uniform heating |

| Scalability | Difficult, requires re-optimization | Linear scalability by extending run time |

| Safety | Higher risk with exotherms/pressure | Enhanced safety, small reaction volumes |

| Throughput | Lower | Significantly higher (e.g., grams/hour) uc.pt |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions, often resulting in dramatic accelerations of reaction rates. nih.govtandfonline.com Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been extensively applied to the synthesis of indole derivatives, offering advantages such as shorter reaction times, higher yields, and improved product purity. tandfonline.comtandfonline.comeurekaselect.com

Several classical indole syntheses, including the Fischer, Bischler, and Michael addition reactions, have been optimized using microwave irradiation. nih.govtandfonline.com For example, the Michael addition of indoles to α,β-unsaturated compounds, a key reaction for C-3 functionalization, can be completed in minutes under microwave conditions, often solvent-free, compared to hours or days using conventional heating. tandfonline.com One study reported the synthesis of 3-(3-oxoaryl) indole derivatives via a microwave-assisted Michael addition in the presence of a Lewis acid catalyst under solvent-free conditions, achieving high yields. tandfonline.com Similarly, a solvent-free Bischler indole synthesis using microwave irradiation provides 2-arylindoles in good yields (52-75%) in just 45-60 seconds. organic-chemistry.org

The synthesis of this compound could plausibly be achieved via a microwave-assisted Michael addition of indole to ethyl methacrylate. The use of microwave heating would be expected to significantly reduce the reaction time and potentially improve the yield by minimizing the formation of side products.

Table 2: Selected Examples of Microwave-Assisted Indole Synthesis

| Reaction Type | Substrates | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Michael Addition | 2-Phenylindole, Chalcones | ZrCl₄, Solvent-free, 280 W | Not specified | High | tandfonline.com |

| Bischler Synthesis | Anilines, Phenacyl bromides | Solid-state, 540 W | 45-60 sec | 52-75% | organic-chemistry.org |

| Fischer Synthesis | Arylhydrazine HCl, Thiophenones | EtOH, MW irradiation | Not specified | 85-98% | openmedicinalchemistryjournal.com |

| Acylation | 5-Bromoindole, Acid Anhydrides | MW, 90-120°C, 150 W | 15-30 min | 44-99% | mdpi.com |

Photoredox Catalysis in Indole Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. researchgate.net This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to activate organic substrates. researchgate.net It offers a powerful alternative to traditional methods that often require harsh reagents or high temperatures.

In the context of indole chemistry, photoredox catalysis has been effectively used for C-H functionalization, particularly at the electron-rich C-3 position. acs.org One prominent strategy involves the reductive generation of carbon-centered radicals from alkyl halides. These radicals can then add to the indole nucleus to form a new carbon-carbon bond. For example, researchers have demonstrated the functionalization of indoles using unactivated bromoalkanes through a process mediated by a dimeric gold(I) photocatalyst. acs.orgnih.gov This approach avoids the use of toxic organostannanes or pyrophoric initiators and provides access to radicals that are difficult to generate with other photoredox catalysts. acs.orgnih.gov

A viable photoredox strategy for synthesizing this compound would involve the reaction of indole with ethyl 2-bromo-2-methylpropanoate. Upon irradiation with visible light in the presence of a suitable photocatalyst (e.g., an iridium or ruthenium complex), the photocatalyst would reduce the bromo-ester to generate a tertiary radical. This electrophilic radical would then be readily trapped by the nucleophilic indole at the C-3 position to furnish the desired product after a final oxidation and deprotonation step.

Table 3: Examples of Photoredox-Catalyzed Reactions for Indole Functionalization

| Reaction Type | Substrates | Catalyst System | Conditions | Outcome |

|---|---|---|---|---|

| Radical Addition | Indoles, Bromoalkanes | [Au₂(dppm)₂]Cl₂ | UVA Irradiation | Efficient C-3 functionalization acs.orgnih.gov |

| Intramolecular Cyclization | N-Arylacrylamides | Ru(bpy)₃Cl₂ | Visible Light, Sacrificial Reductant | Formation of functionalized indoles acs.org |

| C-H Acylation | Heteroarenes, Aldehydes | Not specified | Visible Light | Minisci-type C-H acylation acs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. yale.edu These principles advocate for waste prevention, atom economy, the use of less hazardous substances, energy efficiency, and the use of renewable feedstocks, among others. yale.edu The modern synthetic methodologies discussed above align well with these core tenets.

The Twelve Principles of Green Chemistry:

Prevention: It is better to prevent waste than to treat it after it has been created.

Atom Economy: Maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Design syntheses to use and generate substances with little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to minimize their toxicity.

Safer Solvents and Auxiliaries: Avoid using auxiliary substances like solvents, or use innocuous ones.

Design for Energy Efficiency: Minimize energy requirements; conduct synthesis at ambient temperature and pressure if possible.

Use of Renewable Feedstocks: Use renewable rather than depleting raw materials.

Reduce Derivatives: Minimize or avoid unnecessary derivatization to reduce reagents and waste.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Products should break down into innocuous products at the end of their function.

Real-time Analysis for Pollution Prevention: Develop analytical methodologies for real-time monitoring to prevent pollution.

Inherently Safer Chemistry for Accident Prevention: Choose substances and forms of substances that minimize the potential for chemical accidents.

Table 4: Alignment of Modern Synthetic Methods with Green Chemistry Principles

| Synthetic Method | Key Aligning Green Chemistry Principles |

|---|---|

| Flow Chemistry | Prevention (reduced byproducts), Energy Efficiency (superior heat transfer), Real-time Analysis (inline monitoring), Safer Chemistry (small volumes, better control) pnas.org |

| Microwave-Assisted Synthesis | Energy Efficiency (rapid, direct heating), Safer Solvents (enables solvent-free reactions), Prevention (often higher yields and fewer side products) tandfonline.comtandfonline.comeurekaselect.com |

| Photoredox Catalysis | Energy Efficiency (uses visible light instead of heat), Less Hazardous Synthesis (avoids harsh reagents), Catalysis (uses catalytic amounts of reagents) researchgate.net |

By integrating these advanced technologies, the synthesis of this compound and other valuable indole derivatives can be achieved with greater efficiency, control, and environmental responsibility, moving the field of chemical synthesis towards a more sustainable future. eurekaselect.comopenmedicinalchemistryjournal.com

Advanced Spectroscopic Characterization and Conformational Analysis of Ethyl 3 3 Indolyl 2 Methylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural and dynamic investigation of Ethyl 3-(3-Indolyl)-2-methylpropanoate in solution.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through chemical bonds. For this compound, COSY spectra would show correlations between adjacent protons, such as the ethyl group's CH₂ and CH₃, the protons of the propanoate backbone (H2, H3, and the 2-methyl protons), and the coupled aromatic protons on the indole (B1671886) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. nih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This experiment is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the indole N-H proton to carbons C2 and C3a of the indole ring, and from the CH₂ protons at position 3 of the side chain to the indole C3 carbon, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected by chemical bonds. columbia.educhemrxiv.org This information is paramount for determining the preferred conformation of the molecule in solution. For example, NOESY/ROESY could reveal proximities between the protons of the 2-methyl group and the indole ring protons, providing insights into the rotational preference around the C3-Cβ bond. For molecules of this size, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

| labelAtom Position | grainPredicted ¹³C Shift (ppm) | hdr_strongPredicted ¹H Shift (ppm) | linkKey HMBC Correlations (H to C) | swap_horizKey NOESY/ROESY Correlations |

|---|---|---|---|---|

| C=O (Ester) | ~175 | - | H2, O-CH₂ | - |

| Indole C2 | ~123 | ~7.1 (s) | C3, C3a, C7a | H-C3', N-H |

| Indole C3 | ~112 | - | H2, H-C3' | - |

| Indole C4-C7 | ~111-122 | ~7.0-7.6 (m) | Adjacent aromatic C | Adjacent aromatic H, H-C3' |

| Indole C3a/C7a | ~127/136 | - | Aromatic H's, N-H | - |

| Propanoate C2 | ~40 | ~2.8 (m) | C=O, C3', 2-CH₃ | H-C3', 2-CH₃, Indole H2 |

| Propanoate C3' | ~30 | ~3.1 (dd) | Indole C2, C3, C3a | H2, 2-CH₃, Indole H2/H4 |

| 2-CH₃ | ~16 | ~1.2 (d) | C2, C3' | H2, H-C3' |

| O-CH₂ | ~60 | ~4.1 (q) | C=O, O-CH₂-CH₃ | O-CH₂-CH₃ |

| O-CH₂-CH₃ | ~14 | ~1.2 (t) | O-CH₂ | O-CH₂ |

Dynamic NMR for Conformational Exchange and Rotational Barriers

The flexible side chain of this compound allows for rotation around several single bonds, leading to multiple conformations that can interconvert. Dynamic NMR (DNMR) is a powerful technique for studying these processes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals from nuclei that are exchanging between magnetically inequivalent environments. montana.edu

For this molecule, key rotational barriers include:

Rotation around the C3-Cβ bond: This rotation governs the orientation of the propanoate side chain relative to the indole ring.

Rotation around the Cα-Cβ bond: This influences the relative positions of the ester and methyl groups.

At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the exchange can be frozen out, leading to the appearance of separate signals for each distinct conformer. From the coalescence temperature (the temperature at which two exchanging signals merge) and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. core.ac.uk

Solid-State NMR for Polymorphism and Crystal Packing Analysis

While solution-state NMR provides information about the molecule's average conformation and dynamics in a solvent, solid-state NMR (ssNMR) provides detailed insights into its structure in the crystalline state. researchgate.net This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties. nih.govnih.gov

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the solid compound can be obtained. iaea.org Subtle differences in the crystal packing and molecular conformation between different polymorphs lead to distinct ¹³C chemical shifts. dur.ac.uk Therefore, ssNMR can be used to:

Identify the number of crystallographically independent molecules in the asymmetric unit of the crystal. nih.gov

Characterize different polymorphs and distinguish between them.

Study intermolecular interactions, such as hydrogen bonding, by observing their effect on the chemical shifts of the involved nuclei.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. mdpi.com For this compound (C₁₄H₁₇NO₂), the calculated exact mass is 231.1259 g/mol . HRMS can confirm this mass with high precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) experiments on the molecular ion (M⁺˙ or [M+H]⁺) reveal the compound's fragmentation pathways, which further corroborates the proposed structure. researchgate.net Common fragmentation patterns for this molecule would likely involve:

Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters.

Loss of the entire ester group (-•COOCH₂CH₃).

Cleavage of the bond between the indole ring and the side chain: This would lead to the formation of a stable indolyl-methyl cation (m/z 130), a characteristic fragment for 3-substituted indoles.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) from the ethyl ester group.

Table 2: Predicted HRMS Fragmentation Data for this compound

| functionsm/z (Predicted) | codeFormula | descriptionProposed Fragment Identity |

|---|---|---|

| 231.1259 | C₁₄H₁₇NO₂ | Molecular Ion [M]⁺˙ |

| 186.0970 | C₁₂H₁₂NO | [M - •OCH₂CH₃]⁺ |

| 158.0786 | C₁₁H₁₀N | [M - •COOCH₂CH₃]⁺ |

| 130.0657 | C₉H₈N | [Indolyl-CH₂]⁺ (Skatole cation) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. researchgate.net This technique can precisely determine bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, if a single enantiomer is crystallized with a heavy atom or using a chiral space group, X-ray crystallography can determine its absolute configuration (R or S). mdpi.com

The crystal structure would also reveal the details of the intermolecular interactions, such as hydrogen bonds involving the indole N-H and the ester carbonyl oxygen, as well as π-π stacking interactions between indole rings. nih.gov These interactions dictate the crystal packing and influence the physical properties of the solid material.

Table 3: Hypothetical Crystallographic Data

| categoryParameter | settingsValue |

|---|---|

| Chemical Formula | C₁₄H₁₇NO₂ |

| Formula Weight | 231.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.3, 12.5, 13.4 |

| α, β, γ (°) | 90, 116.8, 90 |

| Volume (ų) | ~1540 |

| Z (Molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment

The presence of a stereocenter at the C2 position of the propanoate chain makes this compound a chiral molecule. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying its stereochemical properties. mdpi.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by the molecule's chromophores, primarily the indole ring. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the compound can be determined. acs.org

Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a sample. By using a chiral stationary phase, the two enantiomers can be separated, and their relative amounts can be quantified from the peak areas in the chromatogram.

The combination of these advanced spectroscopic methods provides a complete picture of the structure, conformation, and stereochemistry of this compound, which is fundamental to understanding its chemical and biological properties.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The indole moiety in this compound serves as the primary chromophore. The electronic transitions of the indole ring, typically observed in the ultraviolet (UV) region, are expected to give rise to a CD spectrum.

The indole chromophore exhibits characteristic electronic transitions, notably the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution and the surrounding molecular framework. The chirality induced by the methyl group at the C2 position of the propanoate chain is expected to result in distinct Cotton effects in the CD spectrum. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenter.

Expected CD Spectral Features:

Based on studies of other chiral indole derivatives, the CD spectrum of this compound is anticipated to display signals corresponding to the indole electronic transitions. The precise wavelengths and intensities of these signals would be influenced by the solvent polarity and the conformational flexibility of the side chain.

| Expected Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect |

| ¹Lₐ | 260-290 | Dependent on absolute configuration (R/S) |

| ¹Lₑ | 210-230 | Dependent on absolute configuration (R/S) |

Note: The signs of the Cotton effects are hypothetical and would need to be determined experimentally or by high-level computational modeling for a specific enantiomer.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net It is closely related to Circular Dichroism, and a complex ORD curve, known as a Cotton effect curve, is observed in the region of an absorption band of a chiral molecule.

For this compound, the ORD spectrum is expected to exhibit a Cotton effect centered around the absorption maxima of the indole chromophore. The shape of the ORD curve (positive or negative Cotton effect) is indicative of the stereochemistry of the molecule. Away from the absorption bands, the ORD curve will show a plain curve, where the optical rotation gradually increases or decreases with shorter wavelengths.

Analysis of the ORD curve can provide valuable information about the absolute configuration of the chiral center. By applying empirical rules, such as the octant rule for ketones, or by comparison with the ORD spectra of structurally related compounds of known configuration, it is possible to assign the R or S configuration to the chiral center of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net For this compound, these techniques can be used to identify the characteristic vibrations of the indole ring, the ester group, and the alkyl chain.

Expected Vibrational Frequencies:

The IR and Raman spectra are expected to show a series of bands corresponding to the stretching and bending vibrations of the various bonds in the molecule. Density Functional Theory (DFT) calculations on indole and its derivatives have been shown to provide reliable predictions of their vibrational spectra. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Indole N-H | Stretching | 3400-3500 | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman |

| Ester C=O | Stretching | 1730-1750 | IR |

| Indole C=C | Ring Stretching | 1450-1620 | IR, Raman |

| Ester C-O | Stretching | 1150-1250 | IR |

The N-H stretching frequency of the indole ring can be particularly informative about hydrogen bonding interactions. In the solid state or in concentrated solutions, intermolecular hydrogen bonding would lead to a broadening and a shift to lower wavenumbers of the N-H band compared to a dilute solution in a non-polar solvent.

Conformational Landscape and Dynamics Studies in Solution and Solid States

Solution-State Conformational Analysis:

In solution, the molecule is likely to exist as a dynamic equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these dynamics. nih.gov The vicinal coupling constants between protons on the propanoate chain can provide information about the dihedral angles and, consequently, the preferred conformations. The Nuclear Overhauser Effect (NOE) can also be used to determine through-space proximities between protons, further aiding in the elucidation of the dominant solution-state conformers.

Solid-State Conformational Analysis:

In the solid state, the molecule adopts a specific conformation that is influenced by crystal packing forces. X-ray crystallography would be the definitive method to determine the solid-state structure. In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) can provide insights into the conformational polymorphism and the local environment of the atoms.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different possible conformers and to predict the rotational energy barriers, thus providing a theoretical understanding of the conformational landscape.

Mechanistic Organic Chemistry Investigations of Ethyl 3 3 Indolyl 2 Methylpropanoate Transformations

Detailed Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of Ethyl 3-(3-Indolyl)-2-methylpropanoate typically involves the formation of a carbon-carbon bond at the C3 position of the indole (B1671886) ring. One of the most common methods for achieving this is through a Friedel-Crafts-type alkylation reaction. A plausible mechanism for the synthesis of this compound from indole and an appropriate electrophile, such as ethyl 2-methyl-3-halopropanoate or ethyl 2-methylpropenoate, in the presence of a Lewis acid catalyst (e.g., InCl₃, AlCl₃, or BF₃·OEt₂) is detailed below.

In a proposed mechanism, the Lewis acid catalyst activates the electrophile, making it more susceptible to nucleophilic attack by the electron-rich indole ring. The reaction is believed to proceed through the formation of a carbocation or a highly polarized complex. The indole C3 atom then attacks this electrophilic species, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or an arenium ion. Subsequent deprotonation of this intermediate at the C3 position restores the aromaticity of the indole ring and yields the final product, this compound.

Another potential pathway, particularly when using α,β-unsaturated esters like ethyl 2-methylpropenoate, is a conjugate addition (Michael addition). In this case, the indole, acting as a nucleophile, attacks the β-carbon of the activated α,β-unsaturated ester. This is often facilitated by a Brønsted or Lewis acid catalyst. The initial addition product is an enolate, which is then protonated to give the final product.

In some synthetic approaches, an alkylideneindolenine intermediate may be formed. nih.gov This can occur through the acid-catalyzed dehydration of a 3-indolylalcohol, which can then be attacked by a nucleophile to form the 3-substituted indole. nih.gov

A hypothetical indium(III) chloride-catalyzed synthesis of a related indole derivative involves the initial 3-substitution of the indole by nucleophilic addition to a carbonyl group, followed by elimination to form an electrophilic intermediate. This intermediate is then attacked by an enolate. nih.gov A similar sequence of steps could be envisioned for the synthesis of this compound.

Kinetic Studies of Key Chemical Transformations and Reaction Rate Determination

Kinetic studies are instrumental in understanding the sequence of events in a chemical reaction and identifying the rate-determining step. For the synthesis of this compound, kinetic investigations would typically involve monitoring the concentrations of reactants, intermediates, and products over time under various reaction conditions.

A common technique for such studies is spectroscopy, such as UV-Vis or NMR spectroscopy, which allows for the in-situ monitoring of the reaction progress. By systematically varying the concentrations of the indole, the electrophile, and the catalyst, the rate law for the reaction can be determined. The rate law provides mathematical evidence for the involvement of each species in the rate-determining step of the reaction.

For instance, if the reaction is found to be first order in indole, first order in the electrophile, and first order in the catalyst, it would suggest that all three species are involved in the rate-determining step. This would be consistent with a mechanism where the formation of the activated electrophile-catalyst complex and its subsequent attack by the indole is the slow step.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | [Indole] (M) | [Electrophile] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 6.0 x 10⁻⁵ |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates provide strong evidence for a proposed reaction mechanism. In the synthesis of this compound, several transient species are likely to be involved.

One of the key intermediates in the Friedel-Crafts alkylation pathway is the sigma-complex or arenium ion formed after the initial attack of the indole on the electrophile. This intermediate is typically short-lived but can sometimes be observed at low temperatures using spectroscopic techniques like NMR. The NMR spectrum of such an intermediate would show a characteristic downfield shift for the protons at the C3 position due to the positive charge.

Another potential reactive intermediate is an alkylideneindolenine. nih.gov These intermediates are formed by the elimination of a leaving group from a 3-substituted indole and are highly electrophilic. smolecule.com They can be trapped by various nucleophiles. Spectroscopic methods, such as mass spectrometry, can be employed to detect these transient species.

In the case of a Michael addition pathway, an enolate intermediate is formed. While enolates are generally too reactive to be directly observed under normal reaction conditions, their presence can be inferred through trapping experiments or by analyzing the stereochemical outcome of the reaction.

Stereochemical Control and Selectivity in Chemical Reactions

The structure of this compound features a stereocenter at the C2 position of the propanoate chain if the substitution at C3 creates a chiral molecule. Therefore, controlling the stereochemistry of this center is an important aspect of its synthesis.

Achieving stereochemical control can be accomplished through several strategies. The use of a chiral catalyst, either a Lewis acid or a Brønsted acid, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, a chiral Lewis acid could coordinate to the electrophile in a specific orientation, leading to a diastereomeric transition state that directs the nucleophilic attack of the indole from a particular face.

Alternatively, a chiral auxiliary can be attached to either the indole or the electrophile. This auxiliary would direct the reaction to proceed with a specific stereochemical outcome. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Regioselectivity is another important consideration, as indole has two potentially nucleophilic sites, C3 and N1. The alkylation of indoles generally occurs preferentially at the C3 position due to the higher electron density at this position and the formation of a more stable intermediate. However, N-alkylation can sometimes be a competing side reaction. The choice of catalyst and reaction conditions can influence the C3 versus N1 selectivity.

Investigation of Solvent Effects, Temperature Effects, and Catalytic Mechanisms

The choice of solvent, reaction temperature, and catalyst are critical parameters that can significantly influence the outcome of the synthesis of this compound.

Solvent Effects: The polarity of the solvent can have a profound impact on the reaction rate and selectivity. For reactions that proceed through charged intermediates, such as the arenium ion in a Friedel-Crafts reaction, a polar solvent can stabilize these intermediates, thereby increasing the reaction rate. However, a highly polar and coordinating solvent might also deactivate the Lewis acid catalyst by forming a stable complex with it. Therefore, a solvent of intermediate polarity is often optimal. Studies on other reactions have shown that increasing solvent polarity can alter the ratio of products. sciepub.com

Temperature Effects: The reaction temperature affects the rate of the reaction, with higher temperatures generally leading to faster reactions. However, higher temperatures can also lead to the formation of undesired side products and decomposition of the reactants or products. For instance, in the synthesis of some ethyl esters, higher temperatures can lead to increased evaporation and may alter the metabolic capabilities of yeasts in biological systems, though the principles of increased side reactions at higher temperatures apply to chemical synthesis as well. nih.gov Therefore, a careful optimization of the reaction temperature is necessary to achieve a good yield of the desired product in a reasonable amount of time.

Catalytic Mechanisms: The catalyst plays a central role in the synthesis of this compound. Lewis acids, such as InCl₃ or AlCl₃, function by coordinating to the electrophile, thereby increasing its electrophilicity. The strength of the Lewis acid can influence the reaction rate and selectivity. Brønsted acids can also catalyze the reaction by protonating the electrophile. In some cases, the catalyst can play a dual role, acting as both a Lewis acid and a Brønsted acid. The mechanism of catalysis can be investigated by studying the effect of different catalysts on the reaction outcome and by spectroscopic studies of the catalyst-substrate interactions. A wide variety of catalysts have been explored for the synthesis of 3-substituted indoles, including base catalysts, amino acid catalysts, and ionic liquids. rsc.org

Computational Chemistry and Theoretical Studies of Ethyl 3 3 Indolyl 2 Methylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which are crucial for forecasting chemical reactivity and stability.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a flexible molecule like Ethyl 3-(3-Indolyl)-2-methylpropanoate, DFT is particularly useful for mapping the potential energy surface and identifying stable conformations (conformers). The molecule's key rotatable bonds are the Cα-Cβ bond of the propanoate side chain and the C-O bond of the ester group.

A conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting geometry. Studies on similar molecules, such as tryptophan methyl-ester, have successfully used DFT at the B3LYP/6-31G(d,p) level to identify the most stable conformers. researchgate.net For this compound, such a study would reveal that staggered conformations that minimize steric hindrance between the bulky indole (B1671886) ring and the ethyl ester group are energetically favored. The results of such an analysis can be summarized in a table showing the relative energies of different conformers.

Table 1: Representative DFT Data for Conformational Analysis Note: The data in this table is illustrative of typical results from a DFT conformational study and is not based on published experimental or computational results for this specific molecule.

| Conformer | Dihedral Angle (N-C-Cα-Cβ) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.5 |

| 2 | 180° | 0.0 (Most Stable) |

| 3 | -60° | 0.6 |

This analysis helps in understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Transition State Calculations and Reaction Energy Profiles

DFT is also employed to study chemical reactions by identifying the transition state (TS)—the highest energy point along a reaction pathway. Locating the TS allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. This is crucial for understanding reaction kinetics. mdpi.com

For instance, the alkaline hydrolysis of the ethyl ester group in this compound is a reaction that can be modeled. Calculations would first optimize the geometries of the reactants (the ester and a hydroxide ion) and the products (the carboxylate and ethanol). Then, a transition state search would be performed to find the structure corresponding to the energy maximum between them. youtube.com The resulting reaction energy profile would plot the energy of the system versus the reaction coordinate, clearly showing the energies of the reactants, transition state, and products. This provides a quantitative measure of how fast the reaction is likely to proceed.

Molecular Orbital Analysis and Charge Distribution

The electronic characteristics of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, analyzing the charge distribution via a Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the ester group and the nitrogen of the indole ring, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the indole N-H proton, making it a likely site for nucleophilic interaction. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data Note: The data in this table is illustrative and not based on published results for this specific molecule.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 | High kinetic stability, low reactivity |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and interactions with the solvent. researchgate.net

An MD simulation of this compound in a solvent like water would reveal how the molecule moves, folds, and interacts with its surroundings. nih.govacs.org Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation.

Root Mean Square Fluctuation (RMSF): This analysis shows the fluctuation of individual atoms or residues around their average positions. Higher RMSF values for the propanoate side chain would indicate greater flexibility compared to the more rigid indole ring system.

Simulations also provide detailed information on solvation, showing how water molecules arrange around the solute and form hydrogen bonds, particularly with the ester's carbonyl oxygen and the indole's N-H group. nih.gov

In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or identifying unknown compounds.

DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. researchgate.net For this compound, this would help assign specific peaks to vibrational modes, such as the C=O stretch of the ester, the N-H stretch of the indole, and various C-H bending and stretching modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These predicted shifts, when compared to experimental spectra, can confirm the molecular structure and help assign specific resonances to each atom.

Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net The calculation would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the indole ring).

Table 3: Representative Comparison of Experimental and In Silico ¹³C NMR Data Note: This table illustrates the typical correlation between calculated and experimental data. The values are hypothetical for this molecule.

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO) | Experimental Chemical Shift (ppm) |

| C=O (ester) | 173.5 | 172.8 |

| C2 (indole) | 123.1 | 122.4 |

| C3 (indole) | 110.8 | 111.2 |

| Cα (propanoate) | 41.5 | 40.9 |

| O-CH₂ (ethyl) | 61.2 | 60.5 |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics utilizes computational methods to analyze large chemical datasets, aiding in drug discovery and materials science. For this compound, these approaches can be used to explore its chemical space and design novel analogs with desired properties. nih.gov

Analog Design: By using the structure of this compound as a scaffold, new molecules can be designed by systematically modifying its functional groups. For example, the ethyl group could be replaced with other alkyl or aryl groups, or substituents could be added to the indole ring. Cheminformatics tools can generate vast virtual libraries of such analogs.

Virtual Screening: These virtual libraries can then be screened in silico to predict their properties, such as binding affinity to a biological target or drug-likeness properties (e.g., adherence to Lipinski's Rule of Five). researchgate.net This process, which is much faster and cheaper than experimental screening, helps prioritize which new compounds should be synthesized and tested in the lab. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be developed to correlate structural features with biological activity, further refining the design process. nih.gov

Through these methods, the structural features of this compound can be systematically explored to identify new compounds with potentially enhanced or novel functionalities.

Chemical Transformations and Derivatization Strategies for Ethyl 3 3 Indolyl 2 Methylpropanoate

Functional Group Modifications and Chemoselective Reactivity

The presence of distinct functional groups in ethyl 3-(3-indolyl)-2-methylpropanoate allows for a range of chemoselective transformations. The reactivity of each site can be modulated by the appropriate choice of reagents and reaction conditions, enabling targeted modifications.

The indole (B1671886) nitrogen possesses a lone pair of electrons and a slightly acidic proton, making it a nucleophilic center that can react with various electrophiles, particularly after deprotonation with a base. researchgate.net

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides in the presence of a base. Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent like dimethylformamide (DMF) or acetone are commonly employed to deprotonate the indole N-H, generating the more nucleophilic indolide anion, which then reacts with the alkylating agent.

N-Acylation: While acylation of indoles can sometimes lead to a mixture of N-acylated and C3-acylated products, selective N-acylation can be achieved. chemijournal.com Using acyl chlorides or anhydrides under phase-transfer conditions or employing thioesters as a stable acyl source can favor the formation of the N-acyl derivative. chemijournal.com The resulting N-acylindoles are important motifs in many pharmaceutical compounds.

N-Sulfonylation: The indole nitrogen can be readily functionalized with sulfonyl groups by reacting the parent indole with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction typically proceeds with high efficiency and yields N-sulfonylated indoles. This modification not only serves as a protecting group but can also influence the electronic properties and biological activity of the molecule.

Table 1: Representative Reactions at the Indole Nitrogen

| Transformation | Reagent System | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, KOH) | N-Alkyl Indole Derivative |

| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl Indole Derivative |

The ethyl ester group is a key functional handle that can be converted into a variety of other functionalities, significantly expanding the molecular diversity of the scaffold.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is typically more efficient and less reversible. masterorganicchemistry.comorganicchemistrytutor.com This reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like methanol or ethanol, followed by an acidic workup to protonate the resulting carboxylate salt. organicchemistrytutor.comoperachem.com

Reduction: The ester can be reduced to a primary alcohol, 3-(3-indolyl)-2-methylpropan-1-ol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, while milder reagents like sodium borohydride are generally ineffective for ester reduction. researchgate.netcommonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). reddit.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with methanol and a catalytic amount of sodium methoxide would yield the corresponding methyl ester.

Amidation: The ester can be directly converted to an amide by reaction with a primary or secondary amine. This transformation can be facilitated by catalysts such as iron(III) chloride under solvent-free conditions or promoted by strong bases. mdpi.comrsc.org This reaction is valuable for introducing diverse amide functionalities, which are common in biologically active molecules. researchgate.net

Table 2: Transformations of the Ester Moiety

| Transformation | Reagent System | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or KOH (aq.), then H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Transesterification | R'OH, Acid or Base catalyst | New Ester |

The α-carbon of the propanoate chain (C2) is positioned between the indole ring and the ester carbonyl group. The proton on this carbon is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. libretexts.orgmasterorganicchemistry.comyoutube.com

This enolate intermediate is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com For instance, reaction with an alkyl halide would introduce a second substituent at the α-position. This allows for the synthesis of derivatives with quaternary carbon centers. Similarly, the enolate can be reacted with halogenating agents (e.g., Br₂) to introduce a halogen at the α-position. masterorganicchemistry.com These α-functionalized derivatives can serve as intermediates for further synthetic manipulations.

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.netbhu.ac.in

Electrophilic Aromatic Substitution (EAS): In indole systems, the C3 position is the most nucleophilic and the preferred site for electrophilic attack. bhu.ac.in Since this position is already substituted in the target molecule, electrophilic substitution will occur at other positions of the ring, primarily C2 of the pyrrole ring or positions on the benzene ring (C4, C5, C6, C7). nih.govacs.org The exact position of substitution depends on the reaction conditions and the directing effects of the N-substituent (if any). Common EAS reactions include:

Friedel-Crafts Acylation: Introduction of an acyl group onto the indole ring using an acyl chloride or anhydride with a Lewis acid catalyst. chemijournal.comorganic-chemistry.orgresearchgate.net

Vilsmeier-Haack Reaction: Formylation of the indole ring, typically at a position activated for electrophilic attack, using a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like DMF. orgchemres.orgquimicaorganica.orgresearchgate.netsid.irjk-sci.comsemanticscholar.org

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). quimicaorganica.org

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.org By first protecting the indole nitrogen with a suitable directing metalation group (DMG), such as a carbamate, it is possible to direct a strong base like an alkyllithium to deprotonate the C2 position specifically. uwindsor.caharvard.edu The resulting C2-lithiated indole is a versatile nucleophile that can react with various electrophiles to introduce substituents with high regiocontrol.

Regioselective and Stereoselective Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs of this compound often requires precise control over regioselectivity and stereoselectivity.

Regioselectivity is crucial when performing reactions on the indole ring. As the C3 position is blocked, electrophilic substitution reactions are directed to other positions. The outcome can be influenced by the choice of catalyst, solvent, and any protecting or directing groups on the indole nitrogen. nih.gov For example, Friedel-Crafts alkylation of 3-substituted indoles can be directed to the C2 position under specific catalytic conditions. acs.org

Stereoselectivity is a key consideration due to the chiral center at the α-carbon of the propanoate chain. If the starting material is a racemate, derivatization may lead to diastereomeric products. Alternatively, asymmetric synthesis strategies can be employed to prepare enantiomerically pure analogs. For instance, the α-functionalization via an enolate intermediate can be rendered stereoselective by using chiral auxiliaries or chiral catalysts.

Development of Libraries of this compound Derivatives for Structure-Reactivity Studies

The diverse chemical transformations described above can be systematically applied in a combinatorial fashion to generate libraries of related compounds. nih.gov Such libraries are invaluable for structure-activity relationship (SAR) and structure-reactivity relationship (SRR) studies. nih.gov

A typical workflow for library development might involve:

Scaffold Preparation: Synthesis of the core this compound structure.

Parallel Derivatization: Dividing the scaffold into multiple batches and subjecting each to a different chemical transformation. For example:

A set of N-alkylation reactions with various alkyl halides.

A series of amidation reactions of the ester with a diverse set of amines. chemrxiv.org

A range of electrophilic aromatic substitution reactions to functionalize the indole ring at different positions.

Purification and Characterization: Utilizing high-throughput purification techniques to isolate the library members, followed by analytical characterization to confirm their structures.

By systematically varying the substituents at each of the reactive sites (indole N-H, ester, α-carbon, and indole ring), researchers can create a matrix of compounds. Screening these libraries against biological targets can reveal key structural features required for activity, guiding the design of more potent and selective molecules. researchgate.netresearchgate.netmdpi.com

Polymer-Supported Synthesis and Solid-Phase Reactions for Derivatization of this compound

The application of polymer-supported synthesis and solid-phase reactions offers significant advantages for the preparation and derivatization of indole compounds, including this compound. These techniques facilitate simplified purification procedures, enable the use of excess reagents to drive reactions to completion, and are amenable to high-throughput and combinatorial synthesis methodologies.

A notable strategy for the solid-phase synthesis of α-substituted indolepropionates, a class of compounds to which this compound belongs, involves a multi-component reaction on a solid support. This approach utilizes a polymer-bound cyclic malonic acid ester, such as a resin-bound Meldrum's acid derivative, which serves as a key building block. The synthesis proceeds through a sequence of condensation reactions.

The general synthetic scheme can be outlined as follows:

Loading: A suitable linker is attached to a solid support (e.g., polystyrene resin). A cyclic malonic acid ester is then coupled to this linker.

Three-Component Condensation: The polymer-supported cyclic malonic acid ester is reacted with an indole and an aldehyde in a one-pot reaction. This condensation results in the formation of a tri-molecular adduct bound to the solid support.

Cleavage: The desired product, an ethyl α-substituted indolepropionate, is cleaved from the resin. This is typically achieved by treating the resin-bound adduct with a solution of pyridine and ethanol, which concurrently releases the product and forms the ethyl ester.

This solid-phase methodology allows for the generation of a library of indolepropionic esters by varying the indole and aldehyde starting materials.

| Step | Description | Key Reagents and Conditions | Outcome |

| 1 | Immobilization | Polymer support, linker, cyclic malonic acid ester | Resin-bound malonic acid ester |

| 2 | Condensation | Resin-bound malonate, indole, aldehyde | Resin-bound tri-molecular adduct |

| 3 | Cleavage and Esterification | Pyridine, Ethanol | Ethyl α-substituted indolepropionate |

In addition to the de novo synthesis on a solid support, polymer-supported reagents and scavengers can be employed in the solution-phase synthesis and derivatization of this compound to streamline the purification process. The use of polymer-supported reagents combines the benefits of solid-phase synthesis, such as ease of removal of excess reagents and by-products, with the advantages of solution-phase chemistry, including straightforward reaction monitoring.

For instance, a polymer-supported base could be used to facilitate the alkylation or acylation of the indole nitrogen. After the reaction is complete, the polymer-supported reagent can be simply filtered off, eliminating the need for aqueous work-up or chromatography. Similarly, polymer-supported scavenging resins can be used to remove unreacted starting materials or by-products from the reaction mixture.

Molecular and Cellular Mechanistic Investigations of Ethyl 3 3 Indolyl 2 Methylpropanoate in in Vitro Systems

In Vitro Molecular Interaction Studies with Biomolecules

Detailed studies on the direct molecular interactions of Ethyl 3-(3-Indolyl)-2-methylpropanoate with key biological macromolecules are crucial for understanding its mechanism of action. However, specific data from such investigations are not currently available.

Protein Binding: Quantitative data regarding the binding affinity and stoichiometry of this compound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) or specific intracellular proteins are not documented. Such studies, typically performed using techniques like equilibrium dialysis, ultrafiltration, or surface plasmon resonance, would be necessary to determine the fraction of the compound that is free to interact with its targets.

DNA Interaction: There are no published studies investigating the potential for this compound to interact with DNA. Research in this area would involve assays to determine if the compound intercalates, binds to the minor or major grooves, or causes any structural changes to the DNA helix. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be employed for this purpose.

Receptor Ligand Binding: Specific receptor binding assays to identify and characterize the interaction of this compound with cellular receptors have not been reported. These studies would involve competitive binding experiments with known radiolabeled ligands to determine the binding affinity (Ki) of the compound for a panel of receptors.

Enzymatic Transformations and Metabolic Stability Profiling In Vitro

The metabolic fate of this compound is a critical aspect of its pharmacokinetic profile, yet specific in vitro metabolic data are absent from the literature.

Hydrolysis by Esterases: As an ethyl ester, the compound is a potential substrate for esterase enzymes present in the blood, liver, and other tissues. However, no data on its rate of hydrolysis or the identification of the resulting carboxylic acid metabolite are available.

Cytochrome P450 Metabolism: Investigations into the metabolism of this compound by cytochrome P450 (CYP) enzymes in human liver microsomes have not been published. Such studies would identify the specific CYP isoforms involved in its metabolism and characterize the metabolites formed.

Metabolic Stability: There is no available data on the metabolic stability of this compound in liver microsomes or hepatocytes. This information, typically presented as in vitro half-life (t½) and intrinsic clearance (CLint), is essential for predicting its in vivo clearance.

Cellular Permeability and Transport Mechanisms In Vitro

The ability of this compound to cross cell membranes is a key determinant of its biological activity, but experimental data in this area are lacking.

Caco-2 Cell Model: Permeability studies using Caco-2 cell monolayers, a standard in vitro model for predicting human intestinal absorption, have not been reported for this compound. These experiments would provide the apparent permeability coefficient (Papp), which is used to classify compounds according to their expected absorption characteristics.

Membrane Permeability Assays: Other in vitro models, such as parallel artificial membrane permeability assays (PAMPA), have not been used to assess the passive diffusion of this compound.

Elucidation of Molecular Targets and Biological Pathways In Vitro

While indole (B1671886) derivatives are known to have a wide range of biological activities, the specific molecular targets and pathways modulated by this compound have not been elucidated.

Enzyme Inhibition Kinetics: There are no reports on the inhibitory activity of this compound against specific enzymes. Such studies would involve determining the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).

Receptor Occupancy: In vitro assays to measure the extent to which this compound binds to and occupies specific receptors at the cellular level have not been performed.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective In Vitro